molecular formula C8H10Cl2N2 B1320024 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride CAS No. 766545-20-4

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Cat. No. B1320024
Key on ui cas rn: 766545-20-4
M. Wt: 205.08 g/mol
InChI Key: FRACHJCOMOVESL-UHFFFAOYSA-N
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Patent
US07795262B2

Procedure details

A mixture of 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (98 mg, 0.38 mmol) and 1-chloroethyl chloroformate (0.05 mL, 0.46 mmol) in ClCH2CH2Cl (10 mL) is refluxed for 3 hr. The solvent is removed and the residue is dissolved in MeOH (10 mL) and the mixture is reflux for 30 min. Solvent is removed in vacuo and the residue is stirred with ether (10 mL) for 30 min at rt and filtered. The resulting light brown solid is used in the next step without further purification. MS (M+1): 169.1.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:17][CH2:16][C:15]2[N:14]=[C:13]([Cl:18])[CH:12]=[CH:11][C:10]=2[CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O>C(Cl)CCl>[ClH:18].[Cl:18][C:13]1[CH:12]=[CH:11][C:10]2[CH2:9][NH:8][CH2:17][CH2:16][C:15]=2[N:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
98 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2C=CC(=NC2CC1)Cl
Name
Quantity
0.05 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the residue is stirred with ether (10 mL) for 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in MeOH (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Solvent is removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting light brown solid is used in the next step without further purification

Outcomes

Product
Details
Reaction Time
30 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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